Elevated Boiling Point Relative to Shorter-Chain 2-Ethyl Branched Acids: Thermal Stability Indicator
2-Ethylnonanoic acid exhibits a significantly higher boiling point than its shorter-chain 2-ethyl branched analogs, a direct consequence of increased main chain length . Compared to 2-ethylhexanoic acid (C8 main chain equivalent), the target compound boils at 289.3 °C versus 228.1 °C [1]. This difference of 61.2 °C is also observed relative to 2-ethyloctanoic acid (C8 main chain, boiling at 271.6 °C), though the gap narrows to 17.7 °C . The trend reflects the class-level structure-property relationship in which main chain length positively correlates with boiling point and vaporization enthalpy [2].
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 289.3 °C |
| Comparator Or Baseline | 2-Ethylhexanoic acid: 228.1 °C [1]; 2-Ethyloctanoic acid: 271.6 °C |
| Quantified Difference | +61.2 °C vs. 2-ethylhexanoic acid; +17.7 °C vs. 2-ethyloctanoic acid |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
A higher boiling point translates to reduced volatility and greater thermal stability in high-temperature processes such as esterification, lubrication, and polymer compounding, where lower-boiling analogs may evaporate or degrade prematurely.
- [1] PTABLE. (2025). 2-Ethylhexanoic acid - Density, Melting Point, Boiling Point. Retrieved from https://ptable.com View Source
- [2] Svensson, L., Hansson, U., Gronowitz, S., & Klingstedt, T. (1993). The relationship between the structure of monoalkyl branched saturated fatty acids and some physical properties. Lipids, 28(10), 899–902. https://doi.org/10.1007/BF02537497 View Source
